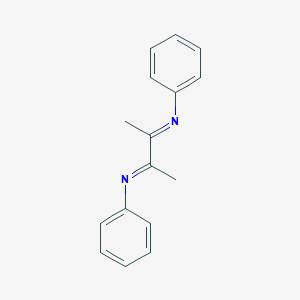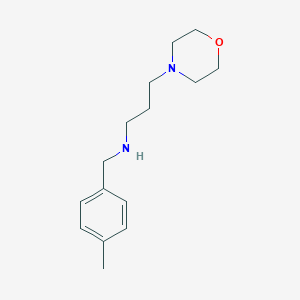
10-Hydroxy-10-phenyl-9(10H)-anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy-10-phenyl-9(10H)-anthracenone, also known as 9(10H)-anthracenone, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
作用機序
The mechanism of action of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biological molecules, leading to a variety of biochemical and physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 10-Hydroxy-10-phenyl-9(10H)-anthracenone depend on the specific application and experimental conditions. In general, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. Other potential effects include the modulation of gene expression, the inhibition of enzyme activity, and the disruption of cellular membranes.
実験室実験の利点と制限
One of the main advantages of 10-Hydroxy-10-phenyl-9(10H)-anthracenone for lab experiments is its versatility. It can be used in a wide range of applications, from basic research to drug development. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is its dependence on light for activation, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 10-Hydroxy-10-phenyl-9(10H)-anthracenone. Some possible areas of focus include the development of new synthetic methods, the optimization of existing applications, and the exploration of new applications in areas such as materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as to determine its safety and efficacy in clinical settings.
合成法
The synthesis of 10-Hydroxy-10-phenyl-9(10H)-anthracenone can be achieved through several methods, including the Friedel-Crafts acylation of anthracene with benzoyl chloride, the reaction of anthracene with phenyl magnesium bromide followed by oxidation, and the reaction of anthracene with phenylacetic acid followed by cyclization. Each of these methods has its advantages and limitations, and the choice of method depends on the desired yield, purity, and properties of the final product.
科学的研究の応用
10-Hydroxy-10-phenyl-9(10H)-anthracenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other organic compounds. Its unique chemical properties make it a valuable tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
特性
CAS番号 |
5146-30-5 |
|---|---|
製品名 |
10-Hydroxy-10-phenyl-9(10H)-anthracenone |
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
10-hydroxy-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H14O2/c21-19-15-10-4-6-12-17(15)20(22,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,22H |
InChIキー |
GPYIJEJINDRVKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
その他のCAS番号 |
5146-30-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



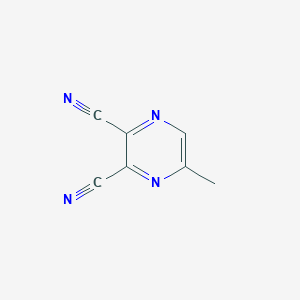
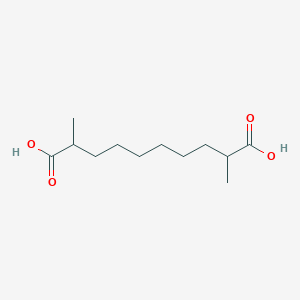
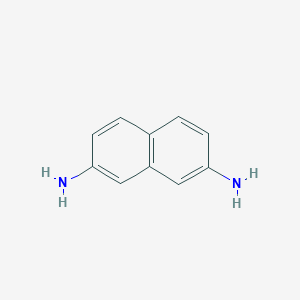
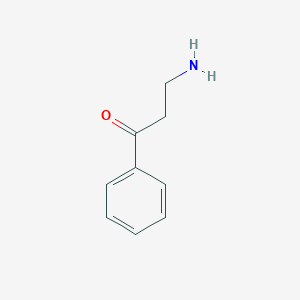
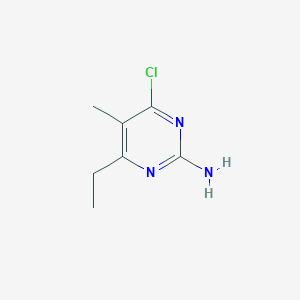
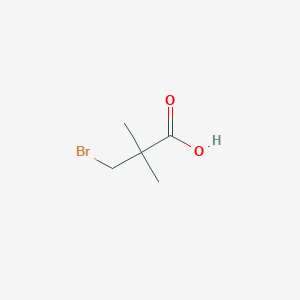

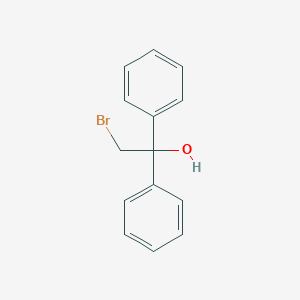
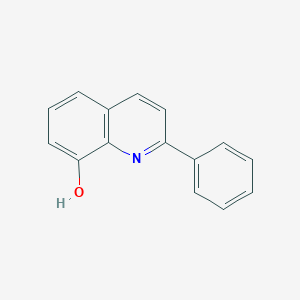
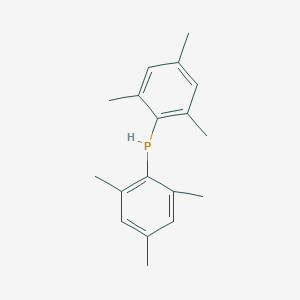
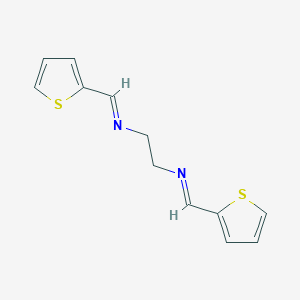
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
